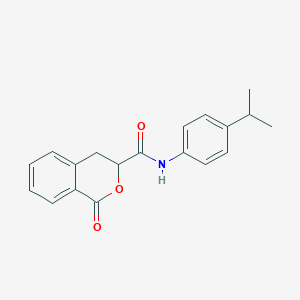
N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
説明
N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as Compound A, is a small molecule compound that has been widely studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A is not fully understood, but it is believed to act on multiple targets within cells. One proposed mechanism is that N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A inhibits the activity of a protein called NF-κB, which plays a key role in regulating inflammation and cell survival. By inhibiting NF-κB activity, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A may reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In immune cells, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells.
実験室実験の利点と制限
One advantage of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A is its relatively simple synthesis method, which makes it readily available for experimental use. Additionally, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one limitation of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A is its relatively low potency compared to other small molecule compounds, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A. One area of interest is the development of more potent analogs of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A, which may have greater therapeutic potential. Another area of interest is the investigation of the mechanism of action of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A in animal models and clinical trials.
科学的研究の応用
N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been studied extensively for its potential therapeutic applications, particularly in the fields of cancer and inflammation. In cancer research, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In inflammation research, N-(4-isopropylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide A has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.
特性
IUPAC Name |
1-oxo-N-(4-propan-2-ylphenyl)-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12(2)13-7-9-15(10-8-13)20-18(21)17-11-14-5-3-4-6-16(14)19(22)23-17/h3-10,12,17H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEISJQVSFGMVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-oxo-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4079986.png)
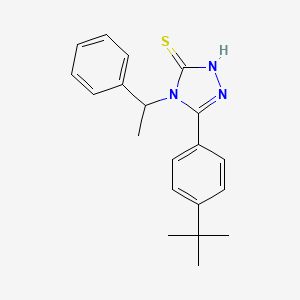
![N'-[(4-fluorophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B4079990.png)
![1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole](/img/structure/B4079995.png)
![5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B4079996.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}acetamide](/img/structure/B4080002.png)
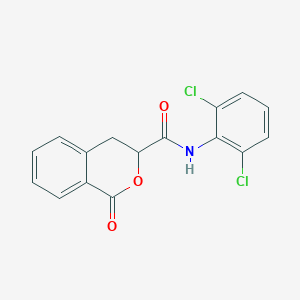
![3-[(2-aminophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4080018.png)
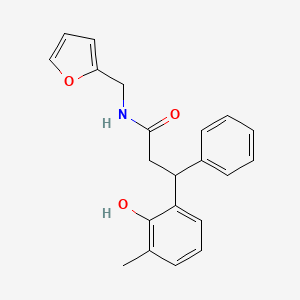
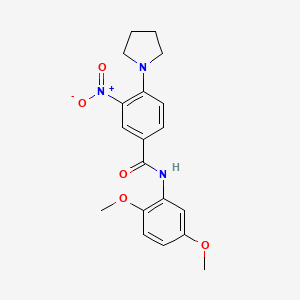
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate](/img/structure/B4080032.png)
![N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4080055.png)
![3-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-propanol](/img/structure/B4080062.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide](/img/structure/B4080069.png)